molecular formula C13H15BrN4O B11057983 2-bromo-5,5-diethyl-6-methoxy-5,6-dihydropyridine-3,4,4(1H)-tricarbonitrile

2-bromo-5,5-diethyl-6-methoxy-5,6-dihydropyridine-3,4,4(1H)-tricarbonitrile

Cat. No.: B11057983
M. Wt: 323.19 g/mol
InChI Key: GLBKASGTJINECH-UHFFFAOYSA-N
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Description

2-bromo-5,5-diethyl-6-methoxy-5,6-dihydropyridine-3,4,4(1H)-tricarbonitrile is an organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5,5-diethyl-6-methoxy-5,6-dihydropyridine-3,4,4(1H)-tricarbonitrile typically involves multi-step organic reactions. One common method involves the bromination of a precursor dihydropyridine compound, followed by the introduction of the methoxy and diethyl groups under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5,5-diethyl-6-methoxy-5,6-dihydropyridine-3,4,4(1H)-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of substituted dihydropyridines.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-5,5-diethyl-6-methoxy-5,6-dihydropyridine-3,4,4(1H)-tricarbonitrile can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, dihydropyridine derivatives are often studied for their potential pharmacological activities. They may exhibit properties such as calcium channel blocking, which is useful in the treatment of cardiovascular diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-5,5-diethyl-6-methoxy-5,6-dihydropyridine-3,4,4(1H)-tricarbonitrile would depend on its specific application. For instance, if it acts as a calcium channel blocker, it would inhibit the influx of calcium ions into cells, thereby affecting cellular functions such as muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5,5-dimethyl-6-methoxy-5,6-dihydropyridine-3,4,4(1H)-tricarbonitrile
  • 2-chloro-5,5-diethyl-6-methoxy-5,6-dihydropyridine-3,4,4(1H)-tricarbonitrile

Uniqueness

The unique combination of substituents in 2-bromo-5,5-diethyl-6-methoxy-5,6-dihydropyridine-3,4,4(1H)-tricarbonitrile, such as the bromine atom and the diethyl groups, may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with specific desired activities.

Properties

Molecular Formula

C13H15BrN4O

Molecular Weight

323.19 g/mol

IUPAC Name

6-bromo-3,3-diethyl-2-methoxy-1,2-dihydropyridine-4,4,5-tricarbonitrile

InChI

InChI=1S/C13H15BrN4O/c1-4-12(5-2)11(19-3)18-10(14)9(6-15)13(12,7-16)8-17/h11,18H,4-5H2,1-3H3

InChI Key

GLBKASGTJINECH-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(NC(=C(C1(C#N)C#N)C#N)Br)OC)CC

Origin of Product

United States

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